molecular formula C8H13BN2O2 B11910065 (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid

(1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B11910065
M. Wt: 180.01 g/mol
InChI Key: OQCOFPFTZGYBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the borylation of the corresponding pyrazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or alkyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Reduction: Boranes or boronate esters.

Scientific Research Applications

(1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid is unique due to its cyclopropylethyl and pyrazole moieties, which can impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex organic molecules.

Biological Activity

(1-(2-Cyclopropylethyl)-1H-pyrazol-4-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids, particularly those substituted with pyrazole moieties, have been investigated for various therapeutic applications, including anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this specific boronic acid derivative, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C8H12BN3O2\text{C}_8\text{H}_{12}\text{B}\text{N}_3\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. Notably, it has been shown to inhibit phosphoinositide 3-kinase gamma (PI3Kγ), a critical enzyme involved in various signaling pathways that regulate cell growth, metabolism, and survival.

Inhibition of PI3Kγ

Research indicates that derivatives of pyrazole, including this compound, exhibit selective inhibition of PI3Kγ:

  • IC50 Values : The compound has demonstrated an IC50 value in the low micromolar range against PI3Kγ, indicating potent inhibitory activity. For instance, similar compounds have reported IC50 values as low as 0.064 μM in cellular assays .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by various structural modifications. Key observations include:

  • Cyclopropyl Substitution : The presence of the cyclopropyl group enhances binding affinity to the target enzyme by facilitating optimal interactions within the active site.
  • Boronic Acid Functionality : The boronic acid group is crucial for the interaction with hydroxyl groups on target proteins, which is essential for its biological activity.

Antitumor Activity

Several studies have documented the antitumor potential of pyrazole derivatives:

  • Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
  • Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, these compounds have demonstrated enhanced cytotoxic effects, suggesting potential for combination therapies.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Inhibition of Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines in activated immune cells, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was identified as one of the most potent inhibitors against BRAF(V600E) mutant melanoma cells. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest .

Case Study 2: Selective PI3Kγ Inhibition

A detailed structure-activity relationship study revealed that modifications to the cyclopropylethyl moiety significantly impacted selectivity and potency against PI3Kγ. The findings suggest that optimizing this region could lead to more effective therapeutic agents targeting PI3K signaling pathways .

Properties

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

[1-(2-cyclopropylethyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C8H13BN2O2/c12-9(13)8-5-10-11(6-8)4-3-7-1-2-7/h5-7,12-13H,1-4H2

InChI Key

OQCOFPFTZGYBHI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CCC2CC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.